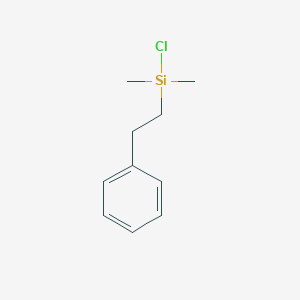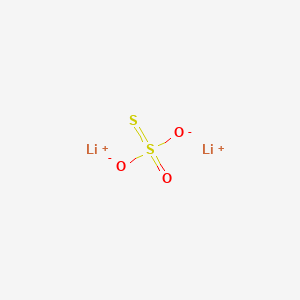
DILITHIUM THIOSULFATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a yellowish powder that is soluble in water and has a molecular weight of 174.08 g/mol. Li2S2O2 exhibits unique properties that make it promising for various research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DILITHIUM THIOSULFATE typically involves the reaction of lithium hydroxide with sulfur dioxide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction can be represented as follows:
2LiOH+SO2→Li2S2O2+H2O
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH.
Análisis De Reacciones Químicas
Types of Reactions
DILITHIUM THIOSULFATE undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form lithium sulfate.
Reduction: It can be reduced to form lithium sulfide.
Substitution: It can undergo substitution reactions with halogens to form corresponding lithium halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include hydrogen gas and lithium aluminum hydride.
Substitution: Halogens such as chlorine and bromine are commonly used in substitution reactions.
Major Products Formed
Oxidation: Lithium sulfate (Li2SO4)
Reduction: Lithium sulfide (Li2S)
Substitution: Lithium halides (LiCl, LiBr)
Aplicaciones Científicas De Investigación
DILITHIUM THIOSULFATE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other lithium compounds.
Biology: It has been found to exhibit antioxidant properties, making it useful in studies related to oxidative stress and cellular damage.
Medicine: Its anti-inflammatory properties make it a potential candidate for the development of new therapeutic agents.
Industry: It is being investigated as a potential cathode material for lithium-sulfur batteries due to its high theoretical capacity and low cost.
Mecanismo De Acción
The mechanism of action of DILITHIUM THIOSULFATE in scientific research is not yet fully understood. it is believed that the compound interacts with various biological molecules such as proteins and enzymes, leading to changes in their function and activity. The compound also exhibits antioxidant properties, which may contribute to its beneficial effects in scientific research.
Comparación Con Compuestos Similares
Similar Compounds
Sodium Thiosulfate (Na2S2O3): Similar in structure but contains sodium instead of lithium.
Potassium Thiosulfate (K2S2O3): Similar in structure but contains potassium instead of lithium.
Uniqueness
Unlike sodium and potassium thiosulfates, the lithium compound is being explored for its potential use in lithium-sulfur batteries, making it a promising candidate for energy storage applications.
Propiedades
Número CAS |
16992-28-2 |
|---|---|
Fórmula molecular |
Li2O3S2 |
Peso molecular |
126.1 g/mol |
Nombre IUPAC |
dilithium;dioxido-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/2Li.H2O3S2/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 |
Clave InChI |
GMKDNCQTOAHUQG-UHFFFAOYSA-L |
SMILES |
[Li+].[Li+].[O-]S(=O)(=S)[O-] |
SMILES canónico |
[Li+].[Li+].[O-]S(=O)(=S)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


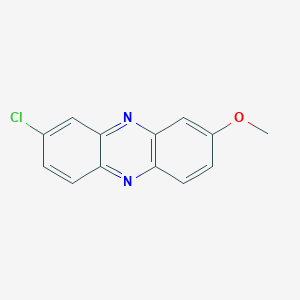
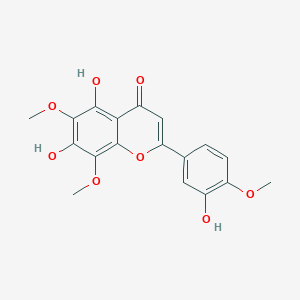
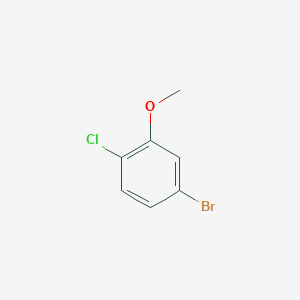
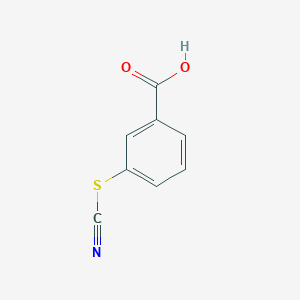
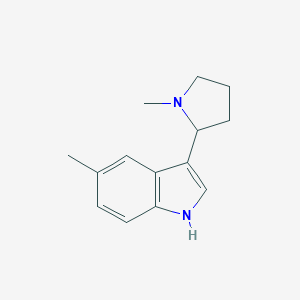
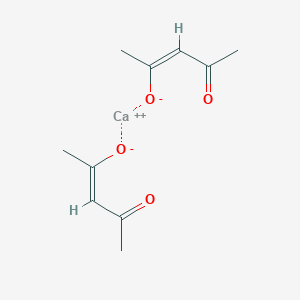
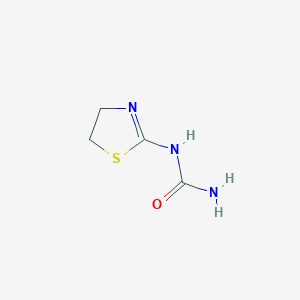
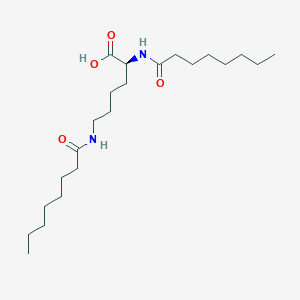
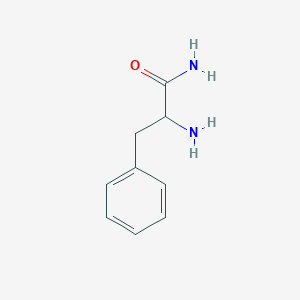
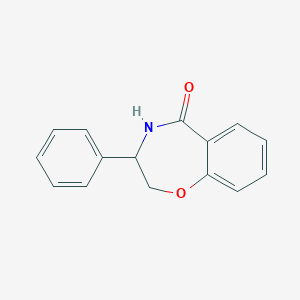
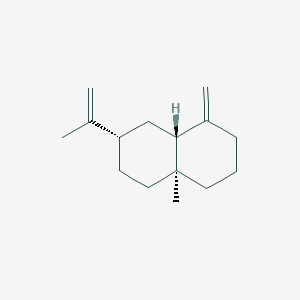
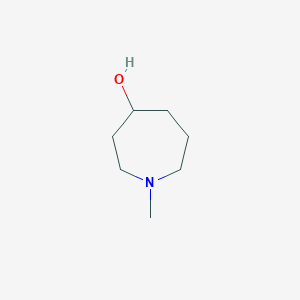
![[(Thien-3-ylmethyl)thio]acetic acid](/img/structure/B101567.png)
